

Co-amorphous Telmisartan-Hydrochlorothiazide: A Comparative Guide to Enhanced Bioavailability

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Compound of Interest						
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of co-amorphous telmisartan-hydrochlorothiazide (TEL-HCT) with its crystalline counterparts, focusing on the enhancement of bioavailability. The data presented is supported by experimental findings and detailed methodologies to assist in research and development.

Enhanced Physicochemical Properties and Bioavailability of Co-amorphous TEL-HCT

Co-amorphous drug delivery systems are a promising approach to improve the solubility and, consequently, the oral bioavailability of poorly water-soluble drugs.[1][2][3] Telmisartan (TEL), a BCS Class II drug, suffers from low aqueous solubility, which limits its therapeutic efficacy.[4][5] Co-amorphization of TEL with hydrochlorothiazide (HCT), a commonly co-administered diuretic, has been shown to significantly enhance its physicochemical properties and in vivo performance.[6]

A study on co-amorphous TEL-HCT (CAM) systems prepared by solvent evaporation demonstrated a remarkable improvement in the apparent solubility and dissolution rate of TEL compared to its crystalline form.[6] The optimal co-amorphous formulation (TEL-HCT CAM 1:3 molar ratio) exhibited a 79-fold increase in apparent solubility and a 10-fold increase in



dissolution rate.[6] This enhancement is attributed to the high-energy amorphous state and the prevention of recrystallization due to intermolecular interactions between TEL and HCT.[1][6]

The improved in vitro characteristics translated to significantly enhanced bioavailability in in vivo studies. The co-amorphous formulation showed a 10-fold higher maximum plasma concentration (Cmax) and a 3-fold greater area under the curve (AUC) compared to crystalline TEL.[6]

Comparative Performance Data

The following tables summarize the quantitative data comparing the performance of coamorphous TEL-HCT with crystalline telmisartan.

Table 1: Comparison of Apparent Solubility and Dissolution Rate

Formulation	Apparent Solubility of TEL (µg/mL)	Fold Increase in Solubility	Dissolution of TEL at 60 min (%)	Fold Increase in Dissolution
Crystalline TEL	0.89 ± 0.05	-	8.5 ± 1.2	-
Co-amorphous TEL-HCT (1:3)	70.31 ± 2.13	79	85.2 ± 3.5	10

Data sourced from a study by Shi et al., 2021.[6]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters in Rats

Formulation	Cmax (ng/mL)	Tmax (h)	AUC0-48h (ng·h/mL)	Relative Bioavailability (%)
Crystalline TEL	150 ± 30	4.0	1500 ± 300	100
Co-amorphous TEL-HCT (1:3)	1500 ± 250	1.5	4500 ± 500	300



Data represents a 10-fold increase in Cmax and a 3-fold increase in AUC for the co-amorphous form compared to the crystalline state.[6]

Experimental Protocols Preparation of Co-amorphous TEL-HCT (Solvent Evaporation Method)

Objective: To prepare a stable, single-phase co-amorphous system of telmisartan and hydrochlorothiazide.

Materials:

- Telmisartan (crystalline)
- Hydrochlorothiazide
- · Methanol (analytical grade)

Procedure:

- Telmisartan and hydrochlorothiazide were dissolved in methanol in various molar ratios (1:1, 2:3, 1:2, 1:3).[6]
- The solvent was evaporated under vacuum at 60°C until a dry powder was formed.[6]
- The resulting powder was further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
- The obtained co-amorphous powder was stored in a desiccator until further analysis.

In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of co-amorphous TEL-HCT with crystalline TEL.

Materials:

Male Sprague-Dawley rats (200-250 g)



- · Co-amorphous TEL-HCT (1:3) formulation
- Crystalline TEL
- Carboxymethylcellulose sodium (CMC-Na) solution (0.5% w/v) as a suspension vehicle
- Materials for blood collection (e.g., heparinized syringes, centrifuge tubes)
- HPLC system for drug analysis in plasma

Procedure:

- Animal Acclimatization: Rats were acclimatized for at least one week before the experiment with free access to standard chow and water.
- Fasting: Animals were fasted for 12 hours prior to drug administration, with free access to water.
- Dosing: The rats were divided into two groups.
 - Group 1 (Control): Administered a suspension of crystalline TEL in 0.5% CMC-Na solution via oral gavage.
 - Group 2 (Test): Administered a suspension of co-amorphous TEL-HCT (1:3) in 0.5% CMC-Na solution via oral gavage. The dose of TEL was equivalent in both groups.
- Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein at predetermined time points: 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dosing.[7][8]
- Plasma Separation: The collected blood samples were immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma was stored at -20°C until analysis.
- Plasma Analysis: The concentrations of telmisartan and hydrochlorothiazide in the plasma samples were determined using a validated HPLC method.[9][10]
 - Mobile Phase: A mixture of methanol and phosphate buffer (pH 4.5) in a 70:30 v/v ratio.
 - Column: C18 column (150mm x 4.6mm, 5μm).[9]



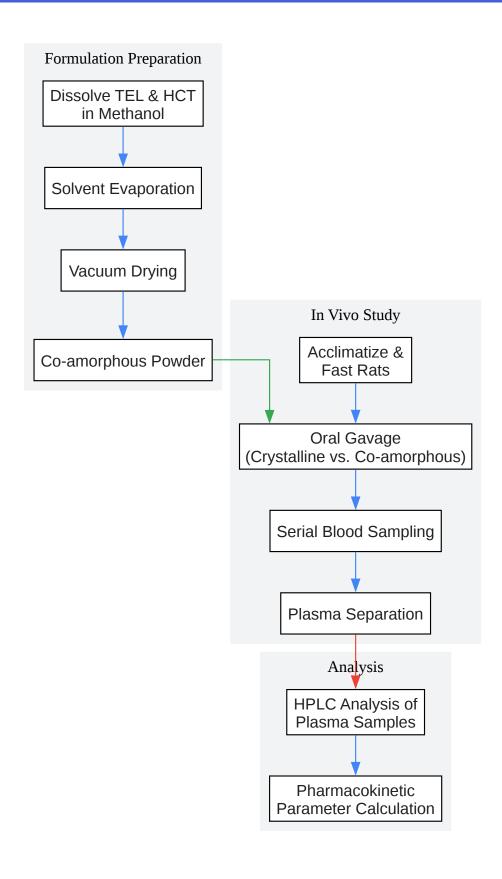
• Flow Rate: 1.0 mL/min.[9]

• Detection Wavelength: 268 nm.[9]

 Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles.

Visualizations Experimental Workflow for Bioavailability Study



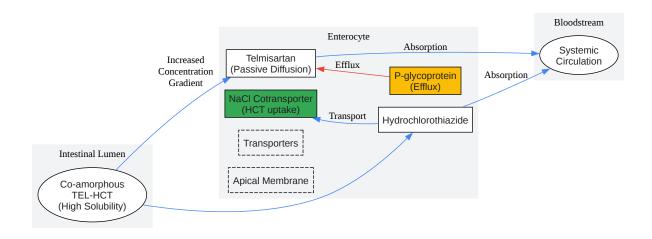


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Caption: Workflow for the preparation and in vivo bioavailability assessment of co-amorphous TEL-HCT.

Proposed Intestinal Absorption Pathway



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Caption: Proposed mechanism for enhanced intestinal absorption of co-amorphous TEL-HCT.

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